

Preliminary Technical Guide on TES-991 in Metabolic Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

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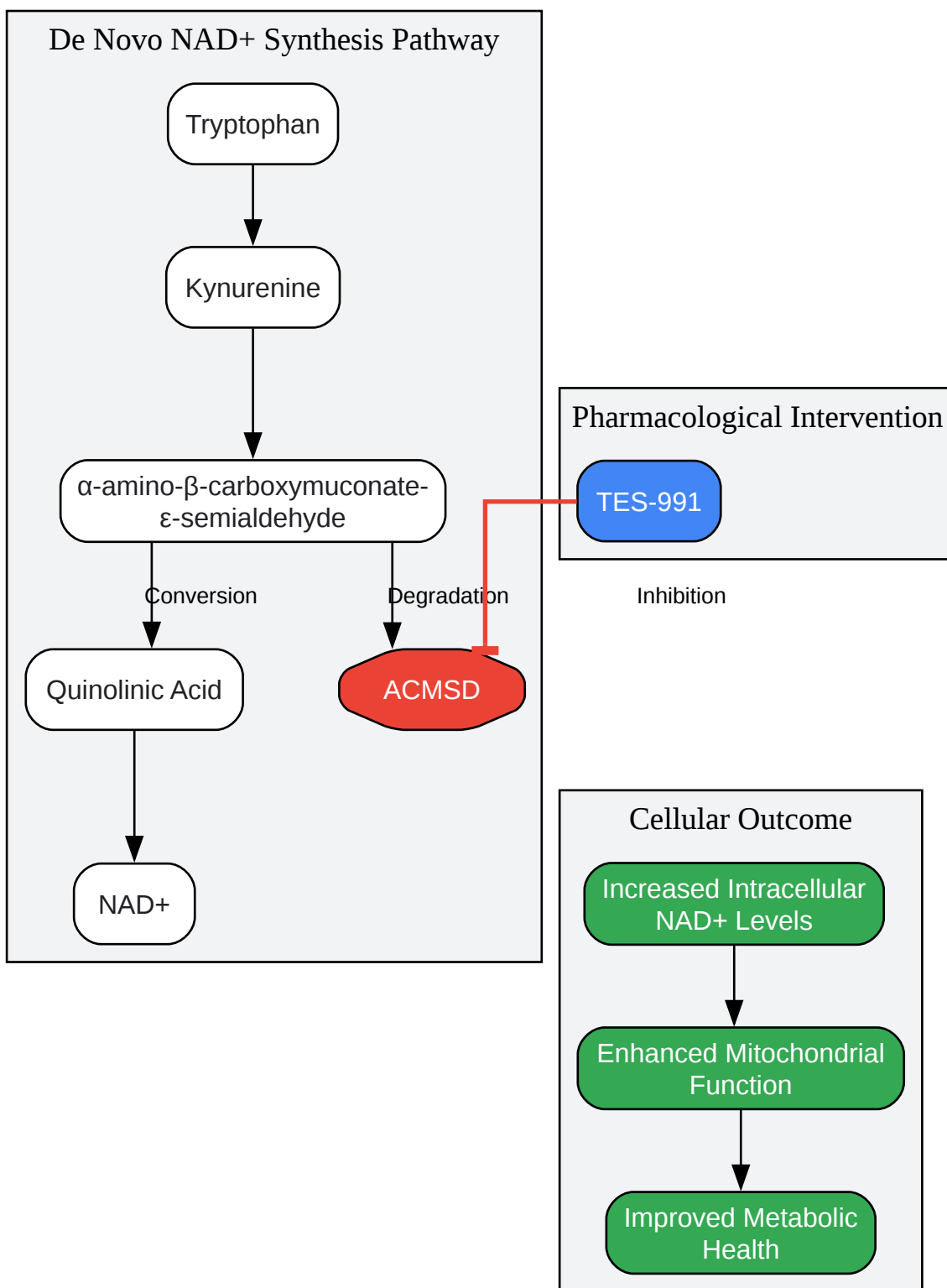
Introduction

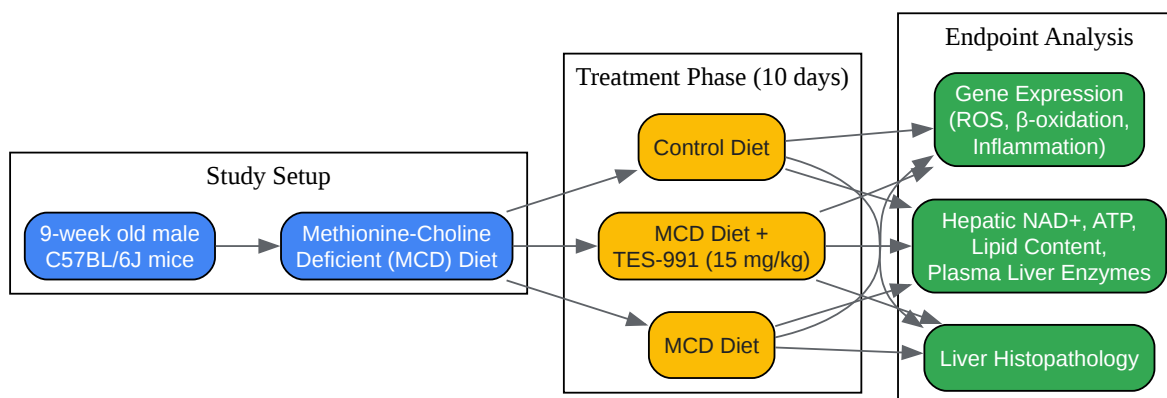
TES-991 is a potent and selective small-molecule inhibitor of human α -Amino- β -carboxymuconate- ϵ -semialdehyde Decarboxylase (ACMSD).[1] ACMSD is a key enzyme in the de novo NAD⁺ synthesis pathway. By inhibiting ACMSD, **TES-991** effectively increases intracellular NAD⁺ levels, a critical coenzyme in cellular metabolism and energy production.[1] This mechanism of action positions **TES-991** as a promising therapeutic candidate for various metabolic disorders associated with mitochondrial dysfunction and depleted NAD⁺ levels, such as non-alcoholic fatty liver disease (NAFLD). This document provides a summary of the preliminary preclinical data available for **TES-991**.

Core Mechanism of Action

TES-991 functions by directly inhibiting the enzymatic activity of ACMSD. This inhibition blocks the degradation of α -amino- β -carboxymuconate- ϵ -semialdehyde, leading to its preferential conversion into quinolinic acid and subsequently into NAD⁺. The resulting increase in intracellular NAD⁺ levels is believed to enhance mitochondrial function and protect against metabolic stress.[2]

Signaling Pathway





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. De novo NAD⁺ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
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